molecular formula C21H20ClN5O3 B2682781 N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052604-46-2

N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B2682781
CAS No.: 1052604-46-2
M. Wt: 425.87
InChI Key: BPMSTXSKQLSXFT-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition Studies

Derivatives of the compound have been explored for their potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The synthesis of new N-aryl derivatives of triazole-thioacetamide analogues demonstrated moderate to good inhibitory activities against these enzymes, indicating potential applications in treating diseases characterized by cholinesterase dysregulation, such as Alzheimer's disease (Riaz et al., 2020).

Powder Diffraction Data for Potential Pesticides

N-derivatives of related chemical structures have been characterized by X-ray powder diffraction, highlighting their potential as pesticides. This includes detailed experimental data which could be instrumental in the development of new agricultural chemicals (Olszewska et al., 2011).

Syntheses of Benzoxazoles

Research has also delved into regioselective syntheses of related compounds, providing insights into chemical reactions that yield structurally complex and functionally diverse molecules. This includes the unexpected formation of formylpyrido benzoxazoles under specific conditions, expanding the toolkit for synthesizing heterocyclic compounds with potential pharmaceutical applications (Li et al., 2009).

Radiosynthesis for Metabolism Studies

The compound's derivatives have been explored through radiosynthesis for studying their metabolism and mode of action. This includes the synthesis of labeled versions of chloroacetanilide herbicides and safeners, providing a pathway for understanding the biochemical interactions of potential agrochemicals (Latli et al., 1995).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-12-7-13(2)9-16(8-12)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-10-14-3-5-15(22)6-4-14/h3-9,18-19H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMSTXSKQLSXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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